molecular formula C7H11N3S B12964523 2-Isopropylthiazole-4-carboximidamide

2-Isopropylthiazole-4-carboximidamide

Cat. No.: B12964523
M. Wt: 169.25 g/mol
InChI Key: LVQOIXYPIWDVQL-UHFFFAOYSA-N
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Description

2-Isopropylthiazole-4-carboximidamide is a heterocyclic compound that features a thiazole ring substituted with an isopropyl group at the 2-position and a carboximidamide group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazole-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-isopropylthiazole with cyanamide in the presence of a base, followed by subsequent cyclization and purification steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylthiazole-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

2-Isopropylthiazole-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential as antimicrobial and antitumor agents.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-Isopropylthiazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

  • 4-Isopropylthiazole-2-carboxamide
  • 4-Isopropylthiazole-2-carbohydrazide
  • 4-Isopropylthiazole-2-yl-4-phenyl-1,2,4-triazole

Comparison: Compared to these similar compounds, 2-Isopropylthiazole-4-carboximidamide exhibits unique properties due to the presence of the carboximidamide group, which can enhance its biological activity and specificity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various research applications .

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

2-propan-2-yl-1,3-thiazole-4-carboximidamide

InChI

InChI=1S/C7H11N3S/c1-4(2)7-10-5(3-11-7)6(8)9/h3-4H,1-2H3,(H3,8,9)

InChI Key

LVQOIXYPIWDVQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)C(=N)N

Origin of Product

United States

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